

A Comprehensive Technical Guide to 3-Bromo-2-methylquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-methylquinoline**

Cat. No.: **B3036424**

[Get Quote](#)

This guide provides an in-depth analysis of **3-Bromo-2-methylquinoline**, a key heterocyclic intermediate in pharmaceutical and materials science research. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its physicochemical properties, synthesis methodologies, and applications, with a focus on the causality behind experimental choices and protocols.

Core Molecular Attributes of 3-Bromo-2-methylquinoline

3-Bromo-2-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds. The strategic placement of a bromine atom at the 3-position and a methyl group at the 2-position makes it a versatile building block for further chemical modifications.

Physicochemical Properties

The fundamental properties of **3-Bromo-2-methylquinoline** are summarized in the table below. These parameters are critical for its handling, reaction setup, and analytical characterization.

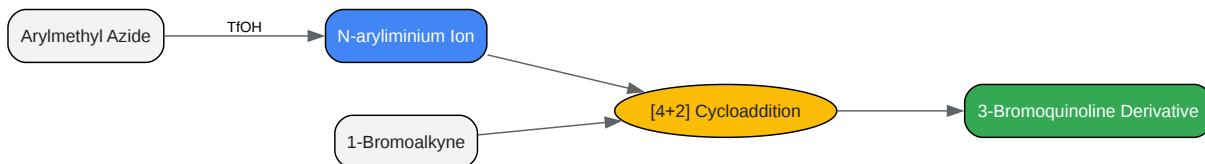
Property	Value	Source(s)
Molecular Weight	222.08 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₈ BrN	[2] [4] [5]
CAS Number	343330-62-1	[1] [2]
Physical Form	Solid	[1]
Purity	Typically ≥95%	[1]
Storage Temperature	Room temperature, sealed in a dry environment	[1]
InChI Key	HPFGRHQVLBAAFX-UHFFFAOYSA-N	[1] [6]

These properties dictate the compound's behavior in various chemical environments. For instance, its solid form at room temperature simplifies handling and storage, while its molecular weight is a crucial parameter for stoichiometric calculations in synthesis.

Synthesis Methodologies: A Strategic Overview

The synthesis of 3-bromoquinoline derivatives can be achieved through various routes, each with its own advantages in terms of regioselectivity and yield. A common strategy involves a formal [4+2]-cycloaddition reaction.

Regioselective Synthesis via [4+2]-Cycloaddition


A notable method for the regioselective synthesis of 3-bromoquinoline derivatives involves the reaction of an N-aryliminium ion with a 1-bromoalkyne.^[7] This approach offers high control over the position of the bromine substituent.

Experimental Protocol:

- Reactant Preparation: An arylmethyl azide is dissolved in dry dichloroethane (DCE) under an inert atmosphere (e.g., argon).

- Initiation: Triflic acid (TfOH) is added to the solution, and the mixture is stirred for a short period at room temperature. This facilitates the *in situ* generation of the N-aryliminium ion.
- Cycloaddition: A 1-bromoalkyne is then introduced to the reaction mixture.
- Reaction Progression: The reaction is stirred overnight to ensure completion.
- Workup: The reaction is quenched with a saturated sodium bicarbonate (NaHCO_3) solution. The aqueous layer is then extracted with an appropriate organic solvent, such as ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure to yield the crude product.
- Purification: The crude product is purified using standard techniques, such as column chromatography, to isolate the desired 3-bromoquinoline derivative.

The causality behind this experimental design lies in the controlled generation of the reactive intermediate and its subsequent regioselective reaction with the bromo-functionalized alkyne. The use of an inert atmosphere and dry solvents is crucial to prevent unwanted side reactions with atmospheric moisture.

[Click to download full resolution via product page](#)

Caption: Synthesis of 3-Bromoquinoline Derivatives via [4+2] Cycloaddition.

Spectroscopic Characterization

The structural elucidation of **3-Bromo-2-methylquinoline** relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

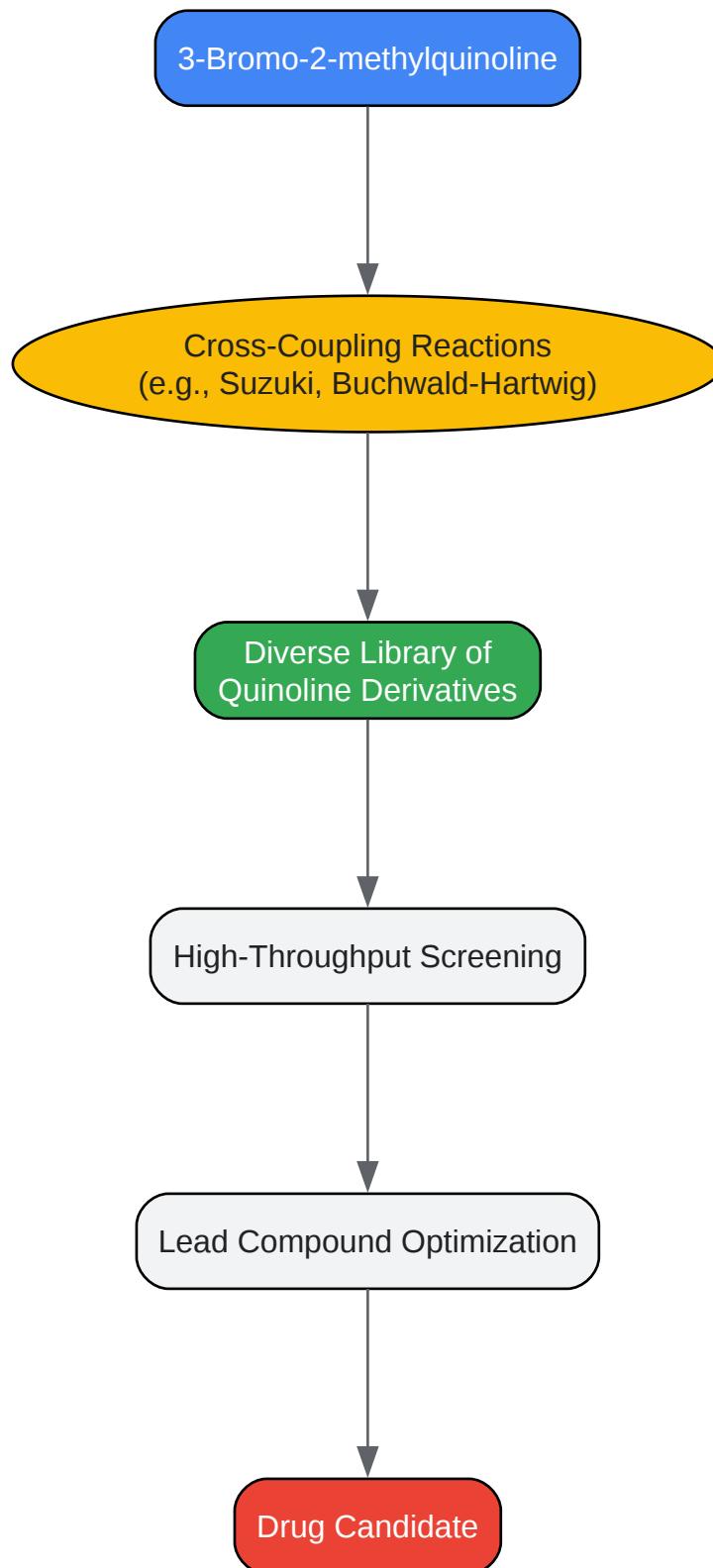
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns are indicative of the substitution pattern on the quinoline ring. While specific spectral data for **3-Bromo-2-methylquinoline** is not readily available in the provided search results, a general approach to its characterization can be outlined.

Expected ¹H NMR Features:

- A singlet corresponding to the methyl protons at the 2-position.
- A set of aromatic protons with chemical shifts and coupling constants characteristic of a substituted quinoline ring system.

Expected ¹³C NMR Features:

- Ten distinct signals corresponding to the ten carbon atoms in the molecule.
- The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.


Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **3-Bromo-2-methylquinoline** and to confirm the presence of a bromine atom. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

Applications in Drug Discovery and Development

Substituted quinolines are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds.^[8] The presence of a bromine atom on the quinoline scaffold of **3-Bromo-2-methylquinoline** provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions.^[8] This allows for the synthesis of libraries of compounds for screening and the optimization of lead compounds in drug discovery programs.

Derivatives of brominated quinolines have shown potential in various therapeutic areas, including oncology and infectious diseases.^{[9][10]} The ability to functionalize the quinoline core via the bromo substituent is a key strategy in the development of novel therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Workflow for the Application of **3-Bromo-2-methylquinoline** in Drug Discovery.

Safety and Handling

3-Bromo-2-methylquinoline is associated with certain hazards and should be handled with appropriate safety precautions.

Hazard Identification

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Signal Word: Warning.[1]

Recommended Handling Procedures

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.

Conclusion

3-Bromo-2-methylquinoline is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis can be achieved with high regioselectivity, and its structure can be unambiguously confirmed using modern spectroscopic techniques. The strategic placement of the bromine atom makes it a versatile precursor for the synthesis of a wide range of functionalized quinolines with potential applications in drug discovery and

materials science. Proper safety and handling procedures are essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-methylquinoline | 343330-62-1 [sigmaaldrich.com]
- 2. 3-Bromo-2-methylquinoline | 343330-62-1 [sigmaaldrich.com]
- 3. 61047-43-6|8-Bromo-2-methylquinoline|BLD Pharm [bldpharm.com]
- 4. 7-Bromo-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 5. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-2-methylquinoline | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Bromo-2-methylquinoline: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3036424#molecular-weight-of-3-bromo-2-methylquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com